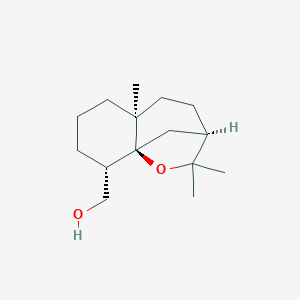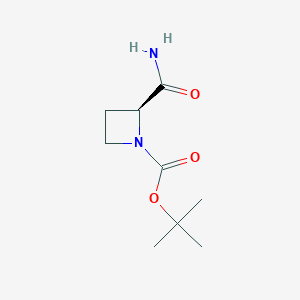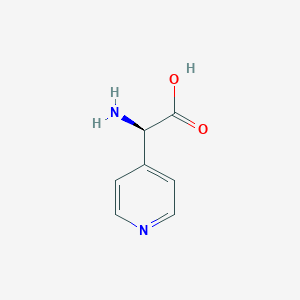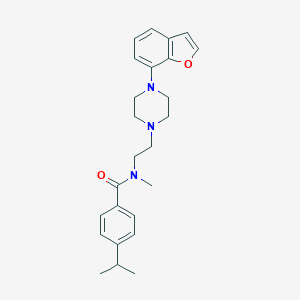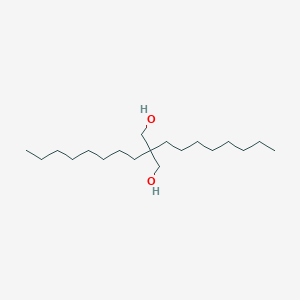
2,2-二辛基丙烷-1,3-二醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dioctylpropane-1,3-diol is an organic compound with the molecular formula C19H40O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a propane backbone. This compound is known for its unique structure, where two octyl groups are attached to the central carbon atom of the propane backbone. It is used in various industrial and research applications due to its chemical properties.
科学研究应用
2,2-Dioctylpropane-1,3-diol is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and polymer chemistry.
Biology: In the study of lipid interactions and membrane dynamics.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of plasticizers, lubricants, and surfactants.
作用机制
Target of Action
It is known that diols, including 1,3-diols, can interact with various biological molecules, such as proteins and enzymes, influencing their function .
Mode of Action
It is known that 1,3-diols can undergo reactions with aldehydes . This interaction could potentially lead to changes in the structure and function of the target molecules, thereby influencing their activity.
Biochemical Pathways
Diols are known to participate in various biochemical reactions, including the cleavage of 1,2-diols (glycols) to aldehydes and ketones . This process could potentially influence various downstream effects, depending on the specific targets and pathways involved.
Pharmacokinetics
The pharmacokinetics of similar compounds, such as 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride, have been studied . These studies could provide some insights into the potential ADME properties of 2,2-Dioctylpropane-1,3-diol.
准备方法
Synthetic Routes and Reaction Conditions
2,2-Dioctylpropane-1,3-diol can be synthesized through the reaction of 2,2-dioctylpropane-1,3-dione with a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure complete reduction of the dione to the diol.
Industrial Production Methods
In industrial settings, the production of 2,2-dioctylpropane-1,3-diol may involve the catalytic hydrogenation of 2,2-dioctylpropane-1,3-dione using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the diol.
化学反应分析
Types of Reactions
2,2-Dioctylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of 2,2-dioctylpropane-1,3-dione or carboxylic acids.
Reduction: Formation of 2,2-dioctylpropane.
Substitution: Formation of 2,2-dioctylpropane-1,3-dihalides.
相似化合物的比较
Similar Compounds
2,2-Dimethylpropane-1,3-diol: Similar structure but with methyl groups instead of octyl groups.
2,2-Dibutylpropane-1,3-diol: Similar structure but with butyl groups instead of octyl groups.
2,2-Diethylpropane-1,3-diol: Similar structure but with ethyl groups instead of octyl groups.
Uniqueness
2,2-Dioctylpropane-1,3-diol is unique due to its long octyl chains, which impart distinct hydrophobic properties and influence its solubility and reactivity compared to other diols with shorter alkyl chains.
属性
IUPAC Name |
2,2-dioctylpropane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40O2/c1-3-5-7-9-11-13-15-19(17-20,18-21)16-14-12-10-8-6-4-2/h20-21H,3-18H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPNQEAEXIXGNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)(CO)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447421 |
Source


|
| Record name | 2,2-Di-n-octyl-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106868-09-1 |
Source


|
| Record name | 2,2-Di-n-octyl-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
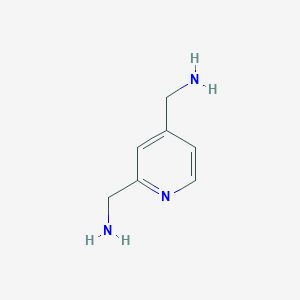

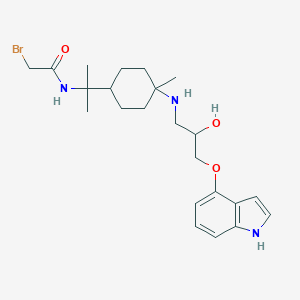
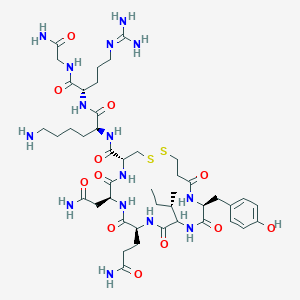
![[(1R)-7-acetyl-3-oxo-6-[(1S)-1,3,3-trimethylcyclohexyl]-1H-2-benzofuran-1-yl] acetate](/img/structure/B25530.png)
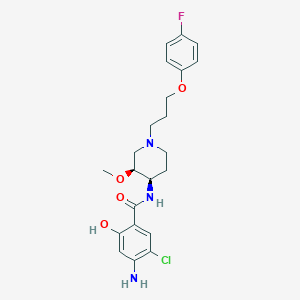
![(2S,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B25535.png)
![2,3-Dihydrofuro[3,2-b]pyridin-3-ol](/img/structure/B25537.png)
![4-Sulfocalix[6]arene Hydrate](/img/structure/B25538.png)
![N-(2-aminophenyl)-N-[2-(diethylamino)ethyl]-4-fluorobenzamide](/img/structure/B25542.png)
